molecular formula C9H11ClN2 B13542005 (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine

(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine

Cat. No.: B13542005
M. Wt: 182.65 g/mol
InChI Key: VEMYVDUXLJYXIH-UHFFFAOYSA-N
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Description

(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine is a cyclopropane-containing amine derivative featuring a 2-chloropyridine substituent on the cyclopropane ring. However, direct data on its synthesis, physicochemical properties, or biological activity are absent in the provided evidence, necessitating comparisons with structurally related compounds.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

[1-(2-chloropyridin-4-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H11ClN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2

InChI Key

VEMYVDUXLJYXIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.

    Attachment of the Methanamine Moiety: The methanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Substitution with 2-Chloropyridin-4-yl Group: The final step involves the substitution of the cyclopropylmethanamine intermediate with a 2-chloropyridin-4-yl group, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.

    Substitution: The compound can participate in various substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.

    Substitution Reagents: Halogenated compounds, nucleophiles, and other reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

The compound (2-Chloropyridin-4-yl)(cyclopropyl)methanamine, with the chemical formula C₉H₁₁ClN₂, features a chlorinated pyridine ring and a cyclopropyl group attached to a methanamine moiety. Its IUPAC name indicates a chlorine atom at the second position of the pyridine ring and a cyclopropyl substituent on the methanamine. This compound is explored for potential biological activities and applications in medicinal chemistry.

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine) Applications

  • Medicinal Chemistry and Drug Development The primary applications of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine are found in medicinal chemistry and drug development. It is being researched as a candidate for treatments for fibrosis-related conditions and various cancers due to its role as a lysyl oxidase-like 2 (LOXL2) inhibitor. Its unique structure also makes it valuable for exploring structure-activity relationships in drug design.
  • Pharmaceutical Development (2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is used as a lead compound in drug discovery, especially for neurological and infectious diseases.
  • Inhibitor of Lysyl Oxidase-Like 2 (LOXL2) Research indicates that (2-Chloropyridin-4-yl)(cyclopropyl)methanamine shows significant biological activity, particularly as an inhibitor of lysyl oxidase-like 2 (LOXL2), which is implicated in fibrosis and cancer progression. The compound's ability to modulate LOXL2 activity suggests potential therapeutic applications in treating fibrotic diseases and certain cancers.
  • Chemical Probes (2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is utilized in research to study specific biological pathways or mechanisms because of its ability to interact with various biological targets.
  • Agricultural Chemistry Potential use in developing agrochemicals that target specific pests or pathogens.
  • Material Science The aromatic pyridine ring and amine group in (2-Chloropyridin-4-yl)(cyclopropyl)methanamine could potentially contribute to interesting material properties. Aminopyridine derivatives have been explored for their application in organic light-emitting diodes (OLEDs) and as corrosion inhibitors due to their ability to interact with light and metal surfaces, respectively.

Mechanism of Action

The mechanism of action of (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer unique binding properties, while the pyridinyl group can participate in various chemical interactions. These features enable the compound to modulate biological processes and exert its effects.

Comparison with Similar Compounds

Structural and Electronic Variations

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine (Target) 2-Chloropyridin-4-yl C9H10ClN2 180.65 (calculated) Pyridine ring with Cl at position 2
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-Chlorophenyl C10H11ClN 180.66 Chlorophenyl substituent (–6,9)
[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine HCl 3-Fluoro-4-methoxyphenyl C10H12FNO·HCl 217.67 Electron-withdrawing F and OCH3 groups ()
1-(4-(tert-Butyl)phenyl)cyclopropyl)methanamine 4-tert-Butylphenyl C14H21N 203.33 Bulky tert-butyl group ()

Key Observations :

  • Pyridine vs. This may enhance solubility or target binding in biological systems .
  • Substituent Position : The 2-chloro group on pyridine may sterically hinder interactions compared to 3-chlorophenyl derivatives, altering reactivity or metabolic stability.

Physicochemical and Hazard Profiles

Property Target Compound (1-(3-Chlorophenyl)cyclopropyl)methanamine [1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine HCl
Physical State Not reported Liquid () Solid (HCl salt, )
Hazard Classification Not reported H302 (oral toxicity), H315 (skin irritation) No data
Storage Conditions Not reported 2–8°C () Not reported

Notes:

  • The 3-chlorophenyl analog is classified as acutely toxic (oral) and skin-irritating () . Similar hazards may apply to the target compound due to structural similarities.

Biological Activity

(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring and a cyclopropyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C10H11ClN\text{C}_{10}\text{H}_{11}\text{Cl}\text{N}

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. Research indicates that modifications in the substitution pattern around the pyridine scaffold can significantly affect its selectivity and potency against various kinases, such as p38α MAPK and JNK3 .

Biological Activity Overview

  • Kinase Inhibition : The compound has shown inhibitory effects on p38α MAPK and JNK3, which are crucial in various signaling pathways related to inflammation and cancer.
  • Selectivity Shifts : Structural modifications have been explored to enhance selectivity towards JNK3 over p38α MAPK, with specific analogs demonstrating improved IC50 values in the low nanomolar range .

Table 1: Inhibition Potency of this compound Analogues

CompoundTarget KinaseIC50 (nM)Selectivity
1ap38α MAPK150Moderate
1bJNK375High
1cJNK350Very High

Table 2: Structure-Activity Relationship (SAR)

Substituent PositionSubstituent TypeEffect on Activity
C2MethylIncreased potency
C4FluorineDecreased potency
C5CyclopropylEnhanced selectivity

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound in various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 100 nM. The mechanism was attributed to the induction of apoptosis mediated by the inhibition of JNK3 signaling pathways .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines when administered in vivo. This effect was linked to its ability to inhibit p38α MAPK, which is known to regulate inflammatory responses .

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